4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine
Description
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Properties
IUPAC Name |
4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3/c21-17-4-2-1-3-16(17)20-24-18(13-5-7-15(22)8-6-13)19(25-20)14-9-11-23-12-10-14/h1-12H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVWDRBCMJOSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432412 | |
| Record name | 4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384820-17-1 | |
| Record name | 4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine (CAS No. 384820-17-1) is a nitrogen-containing heterocyclic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of approximately 394.24 g/mol . This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antibacterial, antifungal, and potential anticancer properties.
Chemical Structure
The structure of this compound features a pyridine ring substituted with an imidazole moiety that contains bromine and fluorine substituents. The presence of halogen atoms is crucial for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs) :
- Staphylococcus aureus : MIC values ranging from 0.0039 to 0.025 mg/mL were reported, indicating strong antibacterial activity .
- Escherichia coli : Similar MIC values suggest effective inhibition .
These findings suggest that the halogen substituents enhance the compound's bioactivity, potentially through mechanisms involving disruption of bacterial cell walls or interference with essential metabolic pathways.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several strains, including Candida albicans and Fusarium oxysporum. The MIC values for these activities were found to range from 16.69 to 78.23 µM for C. albicans and from 56.74 to 222.31 µM for F. oxysporum . This positions the compound as a potential candidate for antifungal drug development.
Case Studies and Research Findings
Several research studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound.
- Study on Imidazole Derivatives :
- A study evaluated various imidazole derivatives for their antibacterial effectiveness, revealing that compounds with electron-withdrawing groups (like bromine and fluorine) exhibited enhanced activity against bacterial strains .
- Table 1 summarizes the MIC values observed for various derivatives in comparison to standard antibiotics:
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4-[2-(2-bromophenyl)-... | 0.0039 | Staphylococcus aureus |
| Other Imidazole Derivative A | 0.005 | Escherichia coli |
| Other Imidazole Derivative B | 0.01 | Candida albicans |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that imidazole derivatives, including 4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine, exhibit antimicrobial properties. A study evaluated various imidazole derivatives for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as bromine and fluorine, was found to enhance antibacterial activity significantly .
Cancer Research
The compound has been investigated for its anticancer properties. A series of studies synthesized related imidazole derivatives and tested them against several cancer cell lines. The findings indicated that modifications at the imidazole ring could lead to increased cytotoxicity against cancer cells, suggesting potential therapeutic applications in oncology .
Opioid Receptor Modulation
Preliminary studies have suggested that derivatives of this compound may interact with opioid receptors, which are critical in pain management and mood regulation. These compounds could potentially serve as non-peptidic selective delta-opioid receptor agonists, offering new avenues for treating anxiety and depression .
Case Study 1: Antimicrobial Efficacy
A detailed investigation into the antimicrobial properties of this compound revealed that it exhibited significant inhibition against Escherichia coli and Bacillus cereus. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, with results indicating a promising potential for further development as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a study focusing on the synthesis of imidazole derivatives, researchers evaluated the anticancer activity of several compounds related to this compound. The results showed that certain derivatives had IC50 values in the low micromolar range against multiple cancer cell lines, highlighting their potential as lead compounds for cancer therapy .
Chemical Reactions Analysis
Imidazole Ring Formation via A³-Coupling
The imidazo[1,2-a]pyridine core is typically synthesized via domino A³-coupling reactions involving aldehydes, amines, and alkynes. For example:
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Reactants : 2-Aminopyridine, benzaldehyde derivatives, and alkynes.
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Catalyst : Cu(I) or Au(I) under microwave or thermal conditions .
Suzuki-Miyaura Cross-Coupling for Aryl Substituents
The bromophenyl and fluorophenyl groups are introduced via palladium-catalyzed Suzuki coupling :
| Reactant | Product Substituent | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Bromo-2-methylpyridine | 4-Fluorophenyl | Pd(PPh₃)₄ | 60 |
| N-Acetylated derivative | 2-Bromophenyl | Pd(OAc)₂ | 72 |
Halogenation and Substitution Reactions
The bromine atom at the 2-position enables further functionalization:
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Buchwald-Hartwig Amination : Pd-catalyzed coupling with amines .
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Nucleophilic Aromatic Substitution (SNAr) : Replacement with nucleophiles (e.g., thiols, alkoxides) .
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| SNAr | Sodium sulfide | 2-(Thiophenyl) derivative | 82 |
| Suzuki Coupling | Phenylboronic acid | Biphenyl derivative | 75 |
Solvent and Temperature Effects
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Optimal Solvents : DMF, DMSO, or ethanol for coupling reactions .
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Temperature : 80–120°C for cyclization; room temperature for Suzuki coupling .
Catalytic Systems
| Catalyst | Reaction Type | Efficiency (TON) |
|---|---|---|
| Pd(PPh₃)₄ | Suzuki Coupling | 500–1,000 |
| CuI | A³-Coupling | 200–400 |
| I₂ | Oxidative Cyclization | 100–300 |
Challenges and Limitations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
